![molecular formula C17H15NO3 B035023 Criasbetaine CAS No. 103246-12-4](/img/structure/B35023.png)
Criasbetaine
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Overview
Description
Criasbetaine, also known as trimethylglycine, is a naturally occurring compound found in various plant and animal sources. It is a derivative of the amino acid glycine and is structurally similar to choline. Criasbetaine has gained significant attention in the scientific community due to its potential health benefits and various applications in research.
Scientific Research Applications
Role in Antiatherogenic Effects Pioglitazone, a class of insulin-sensitizing agents, showcases antiatherogenic properties, indicated by decreased levels of high-sensitivity C-reactive protein (CRP) and pulse wave velocity (PWV), independent of its antidiabetic effects. This suggests potential applications in cardiovascular health improvement (Satoh et al., 2003).
Chromium Tolerance and Detoxification Glycinebetaine (GB) demonstrates a protective role in alleviating chromium toxicity in wheat by reducing chromium accumulation and enhancing the activity of antioxidant enzymes. This suggests its potential in mitigating heavy metal stress in crops (Ali et al., 2015).
Pharmacological Spectrum of Coptidis Rhizoma Coptidis Rhizoma (CR) contains several bioactive components, including alkaloids like berberine, known for its extensive pharmacological effects ranging from antibacterial to anticancer activities. This highlights the importance of CR and its components in traditional medicine and potential modern pharmacological applications (Wang et al., 2019).
Abiotic Stress Tolerance in Plants The application of GB increases plant tolerance to various abiotic stresses such as temperature extremes, salinity, and drought, enhancing growth and yield. This adaptability of plants to environmental stressors through GB application has significant implications for agriculture, particularly in stress-prone areas (Chen & Murata, 2008).
Exogenous Application of GB in Modulating Plant Stress Tolerance The exogenous application of GB has been shown to improve plant tolerance to various abiotic stresses by modulating physiological and molecular mechanisms. This highlights its potential in enhancing crop productivity under environmental stress conditions (Zhang & Yang, 2019).
properties
CAS RN |
103246-12-4 |
---|---|
Product Name |
Criasbetaine |
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4,5-dimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-14-olate |
InChI |
InChI=1S/C17H15NO3/c1-20-15-6-11-9-18-4-3-10-5-12(19)7-14(17(10)18)13(11)8-16(15)21-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
IYGOTFHCAGRISA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=[N+]3CCC4=C3C2=CC(=C4)[O-])OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[N+]3CCC4=C3C2=CC(=C4)[O-])OC |
Other CAS RN |
103246-12-4 |
synonyms |
criasbetaine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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